molecular formula C10H15ClN2 B2396096 2-Propan-2-ylbenzenecarboximidamide;hydrochloride CAS No. 2470437-05-7

2-Propan-2-ylbenzenecarboximidamide;hydrochloride

Cat. No. B2396096
M. Wt: 198.69
InChI Key: HDPHNEQGMQBCHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propan-2-ylbenzenecarboximidamide;hydrochloride, also known as Ibuclamide, is a chemical compound that belongs to the class of amidines. It is used in scientific research for its potential therapeutic properties. The purpose of

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 2-Propan-2-ylbenzenecarboximidamide;hydrochloride involves the reaction of 2-Propan-2-ylbenzenecarboximidamide with hydrochloric acid.

Starting Materials
2-Propan-2-ylbenzenecarboximidamide, Hydrochloric acid

Reaction
Add 2-Propan-2-ylbenzenecarboximidamide to a reaction vessel, Slowly add hydrochloric acid to the reaction vessel while stirring, Heat the reaction mixture to 50-60°C and stir for 2-3 hours, Cool the reaction mixture to room temperature, Filter the precipitated solid and wash with cold water, Dry the solid under vacuum to obtain 2-Propan-2-ylbenzenecarboximidamide;hydrochloride

Mechanism Of Action

The exact mechanism of action of 2-Propan-2-ylbenzenecarboximidamide;hydrochloride is not fully understood. However, it is believed to exert its therapeutic effects by modulating ion channels in the nervous system. Specifically, 2-Propan-2-ylbenzenecarboximidamide;hydrochloride has been shown to block the voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.

Biochemical And Physiological Effects

2-Propan-2-ylbenzenecarboximidamide;hydrochloride has been found to have several biochemical and physiological effects in animal models. It has been shown to increase the threshold for seizure induction, reduce the frequency and duration of epileptic seizures, and decrease the intensity of neuropathic pain. In addition, 2-Propan-2-ylbenzenecarboximidamide;hydrochloride has been found to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce tumor growth.

Advantages And Limitations For Lab Experiments

One advantage of using 2-Propan-2-ylbenzenecarboximidamide;hydrochloride in lab experiments is its high potency and specificity for blocking voltage-gated sodium channels. This makes it a useful tool for studying the role of these channels in various physiological and pathological conditions. However, one limitation of using 2-Propan-2-ylbenzenecarboximidamide;hydrochloride is its potential toxicity and side effects, which may limit its use in certain experimental settings.

Future Directions

There are several future directions for research on 2-Propan-2-ylbenzenecarboximidamide;hydrochloride. One area of interest is its potential use in the treatment of epilepsy and neuropathic pain in humans. Further studies are needed to determine the safety and efficacy of 2-Propan-2-ylbenzenecarboximidamide;hydrochloride in clinical trials. In addition, 2-Propan-2-ylbenzenecarboximidamide;hydrochloride has shown promise as a potential anticancer agent. Future research may focus on developing novel derivatives of 2-Propan-2-ylbenzenecarboximidamide;hydrochloride with improved pharmacological properties and reduced toxicity.

Scientific Research Applications

2-Propan-2-ylbenzenecarboximidamide;hydrochloride has been studied for its potential therapeutic properties in various medical conditions such as epilepsy, neuropathic pain, and cancer. It has been shown to have anticonvulsant and analgesic effects in animal models. In addition, 2-Propan-2-ylbenzenecarboximidamide;hydrochloride has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.

properties

IUPAC Name

2-propan-2-ylbenzenecarboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.ClH/c1-7(2)8-5-3-4-6-9(8)10(11)12;/h3-7H,1-2H3,(H3,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDPHNEQGMQBCHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propan-2-ylbenzenecarboximidamide;hydrochloride

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